4-{[3,5-dimethyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-yl]amino}benzamide
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Overview
Description
4-{[3,5-dimethyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-yl]amino}benzamide is a complex organic compound featuring a pyrazolo[1,5-a]pyrimidine core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[3,5-dimethyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-yl]amino}benzamide typically involves multi-step organic reactionsThe final step involves the attachment of the benzamide moiety under specific reaction conditions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of automated synthesis equipment and stringent quality control measures to ensure consistency and scalability .
Chemical Reactions Analysis
Types of Reactions
4-{[3,5-dimethyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-yl]amino}benzamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents for these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .
Scientific Research Applications
4-{[3,5-dimethyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-yl]amino}benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a biochemical probe.
Medicine: Investigated for its anticancer properties, particularly as a CDK2 inhibitor.
Mechanism of Action
The mechanism of action of 4-{[3,5-dimethyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-yl]amino}benzamide involves inhibition of cyclin-dependent kinase 2 (CDK2). This inhibition disrupts the cell cycle, leading to the selective targeting of tumor cells. The compound binds to the active site of CDK2, preventing its interaction with cyclin A2 and thereby halting cell proliferation .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds also exhibit CDK2 inhibitory activity but may differ in their potency and selectivity.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives: Similar in structure but may have different biological activities and applications.
Uniqueness
4-{[3,5-dimethyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-yl]amino}benzamide is unique due to its specific substitution pattern, which contributes to its high potency and selectivity as a CDK2 inhibitor. This makes it a promising candidate for further development in cancer therapy .
Properties
IUPAC Name |
4-[[3,5-dimethyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-yl]amino]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N5O/c1-13-4-6-16(7-5-13)20-15(3)22-24-14(2)12-19(27(22)26-20)25-18-10-8-17(9-11-18)21(23)28/h4-12,25H,1-3H3,(H2,23,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSYJQEUJOPSACQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN3C(=CC(=NC3=C2C)C)NC4=CC=C(C=C4)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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